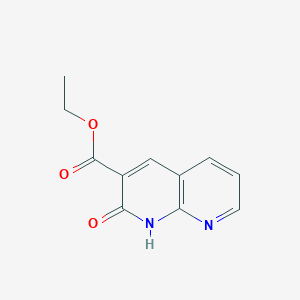

Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

描述

属性

IUPAC Name |

ethyl 2-oxo-1H-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-7-4-3-5-12-9(7)13-10(8)14/h3-6H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHWQJBFCRABCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(NC1=O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468671 | |

| Record name | Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5174-90-3 | |

| Record name | Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5174-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Multicomponent Reaction (MCR) Approach

One of the most common and efficient synthetic routes to this compound involves a multicomponent reaction between substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate or diethyl malonate in the presence of a base catalyst such as piperidine. This method facilitates the formation of the naphthyridine core via condensation and cyclization in a single step.

- Reaction Conditions: Typically, the reaction is carried out by stirring the mixture at elevated temperatures (around 120°C) for extended periods (e.g., 20 hours).

- Catalyst: Piperidine or other mild bases.

- Solvent: Often solvent-free or in ethanol.

- Yield: High yields reported, up to 97%.

- A solution of 2-aminonicotinaldehyde (1.00 g, 8.19 mmol), diethyl malonate (1.85 mL, 12.18 mmol), and a few drops of piperidine is stirred at 120°C for 20 hours.

- Upon cooling, the precipitate is filtered and washed with ethyl ether to yield a yellow solid with a 97% yield.

- ^1H NMR (CDCl3): δ 1.42 (triplet, 3H, CH3), 4.44 (quartet, 2H, CH2), aromatic protons between δ 7.27–8.90 ppm, and a singlet at δ 12.62 ppm corresponding to NH proton.

This method is well-documented in the literature and provides a straightforward, high-yielding synthesis of the target compound.

Esterification and Alkylation Routes

Another approach involves the esterification of 1,8-naphthyridine-3-carboxylic acid derivatives or their hydroxy intermediates, followed by alkylation to introduce the ethyl ester moiety.

- Starting Materials: 4-hydroxy-1,8-naphthyridine-3-carboxylate or the corresponding carboxylic acid.

- Reagents: Ethyl iodide or diethyl sulfate as alkylating agents.

- Conditions: Reflux in ethanol with sodium ethoxide or potassium hydroxide as base.

- Duration: Several days of reflux (e.g., 5 days).

- Workup: Acidification and isolation of the ester product.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- The multicomponent reaction method is favored for its operational simplicity and high yield, making it suitable for large-scale synthesis.

- The esterification and alkylation route, while more time-consuming, offers flexibility in modifying the ester group and ring substituents.

- Spectroscopic analyses (NMR, IR) confirm the successful formation of the ethyl ester and the naphthyridine core.

- The reaction mechanism typically involves initial condensation between the aldehyde and amine to form an imine intermediate, followed by nucleophilic attack by the malonate derivative and subsequent cyclization.

- The choice of catalyst and reaction temperature critically influences the yield and purity of the product.

化学反应分析

Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, especially at the carbonyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: This compound exhibits various biological activities, making it a candidate for drug development.

Medicine: It has potential therapeutic applications, particularly in the treatment of bacterial infections.

作用机制

The mechanism of action of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and biological context.

相似化合物的比较

Comparative Analysis with Structural Analogues

Substitution Patterns and Physicochemical Properties

Key analogues differ in substituents at positions 1, 4, and 7, which significantly influence solubility, stability, and biological activity. Below is a comparative analysis:

Key Observations:

- Electron-Withdrawing Groups (Cl, OCH₃) : Enhance thermal stability and reactivity. For example, the 5-chloro derivative exhibits a higher predicted boiling point (~394°C) due to increased molecular rigidity .

- Hydroxyl Groups : Improve water solubility but may reduce membrane permeability. The 4-hydroxy-7-methyl analogue shows a melting point >190°C, indicative of strong intermolecular hydrogen bonding .

- Aromatic Substitutions (e.g., phenyl) : Introduce steric hindrance, affecting binding to enzymatic pockets. These derivatives are often intermediates for further functionalization .

Crystallographic and Structural Insights

- Crystal Packing : The parent compound’s structure, resolved via SHELX software, reveals planar naphthyridine rings with intermolecular π-π stacking, stabilizing the lattice .

- Hydrogen-Bonding Networks : 4-Hydroxy derivatives form extensive O-H···N interactions, correlating with higher melting points .

生物活性

Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, also known as 2-Oxo-1,2-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester (CAS No. 5174-90-3), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, summarizing relevant research findings, case studies, and its potential therapeutic applications.

- Molecular Formula : C₁₁H₁₀N₂O₃

- Molecular Weight : 218.21 g/mol

- Structure : The compound features a naphthyridine core with a carboxylate group and an ethyl ester moiety.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria and certain fungi. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

| Pathogen Type | Activity |

|---|---|

| Gram-positive bacteria | Effective |

| Gram-negative bacteria | Moderate |

| Fungi | Effective |

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro assays revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways.

Case Study : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results showed a dose-dependent increase in cell death, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, the compound demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It inhibits key enzymes involved in bacterial metabolism.

- Nuclear Receptor Modulation : The compound may act on nuclear receptors involved in cell growth and differentiation.

- Reactive Oxygen Species (ROS) Regulation : It can modulate oxidative stress levels within cells.

常见问题

Q. What are the optimized synthetic routes for Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via condensation of malonate derivatives with appropriate precursors under reflux conditions. Key steps include chlorination (using phosphorus oxychloride) and esterification. Optimal conditions involve:

- Temperature : 120–250°C (diphenyl ether reflux) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution .

- Catalysts : Sodium hydride (NaH) for alkylation .

Yield improvements (up to 85%) are achieved by multi-step purification (crystallization, chromatography) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : Assigns protons (e.g., ethyl ester at δ ~1.45 ppm, aromatic protons at δ ~7–8 ppm) .

- HPLC : Reverse-phase methods (e.g., Newcrom R1 column) validate purity (>95%) .

- Melting point analysis : Stability indicated by high melting points (252–254°C) .

- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 539.2 for derivatives) .

Q. What primary biological activities have been reported for this compound?

- Methodological Answer :

- Antibacterial activity : Inhibits bacterial topoisomerases (DNA gyrase and topoisomerase IV), similar to quinolones. Gram-positive bacteria (e.g., S. aureus) are primary targets .

- Anticancer potential : Derivatives induce apoptosis in cancer cell lines via reactive oxygen species (ROS) modulation .

- Enzyme inhibition : Carboxamide derivatives show affinity for kinases and proteases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : SAR analysis focuses on substituent effects:

| Substituent Position | Functional Group | Impact on Activity | Reference |

|---|---|---|---|

| 5-position | Chloro | ↑ Antibacterial potency | |

| 3-position | Ethyl ester | ↑ Metabolic stability | |

| 7-position | Methyl | ↓ Cytotoxicity | |

| Computational tools (e.g., molecular docking) predict binding modes to topoisomerase IV . |

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay standardization : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols .

- Control compounds : Compare with ciprofloxacin for topoisomerase inhibition .

- Data normalization : Adjust for solvent effects (e.g., DMSO cytotoxicity thresholds) .

Cross-validation via orthogonal assays (e.g., in vitro enzyme inhibition + in silico docking) reduces variability .

Q. What strategies are effective for studying the compound’s interactions with bacterial enzymes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with DNA gyrase (PDB ID 1KZN). Focus on hydrogen bonding with Ser84 and hydrophobic contacts .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry .

- Mutagenesis assays : Validate key residues (e.g., gyrA mutations confer resistance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。